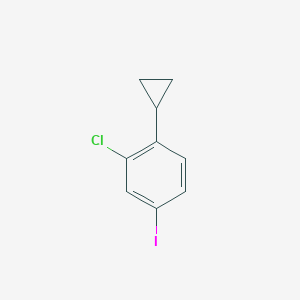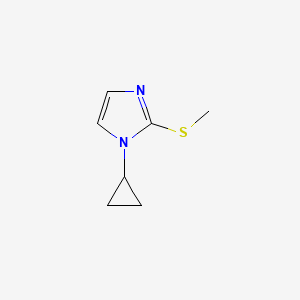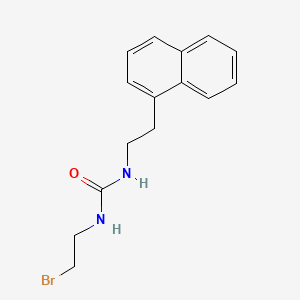
2,2'-(N-Butyliminodimethylene)bis(5,6-dichlorobenzimidazole) dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(N-Butyliminodimethylene)bis(5,6-dichlorobenzimidazole) dihydrochloride: is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(N-Butyliminodimethylene)bis(5,6-dichlorobenzimidazole) dihydrochloride typically involves the following steps:
Formation of 5,6-dichlorobenzimidazole: This can be achieved by reacting o-phenylenediamine with 2,3-dichlorobenzaldehyde under acidic conditions.
Linking with Butyliminodimethylene: The 5,6-dichlorobenzimidazole units are then linked using a butyliminodimethylene bridge.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole rings.
Reduction: Reduction reactions can also occur, especially at the chlorinated positions.
Substitution: The chlorinated positions on the benzimidazole rings are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include various oxidized derivatives of the benzimidazole rings.
Reduction: Reduced derivatives with fewer chlorine atoms.
Substitution: Substituted benzimidazole derivatives with different functional groups replacing the chlorine atoms.
科学研究应用
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties .
Biology:
- Investigated for its potential as an antiviral and antibacterial agent due to the bioactive nature of benzimidazole derivatives .
Medicine:
- Explored for its anticancer properties, particularly in inhibiting certain kinases and enzymes involved in cancer cell proliferation .
Industry:
- Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2,2’-(N-Butyliminodimethylene)bis(5,6-dichlorobenzimidazole) dihydrochloride involves its interaction with various molecular targets:
相似化合物的比较
5,6-Dichlorobenzimidazole riboside: A nucleoside analog with similar antiviral and anticancer properties.
Polyhalogenobenzimidazoles: Compounds with multiple halogen substitutions on the benzimidazole ring, showing varied biological activities.
Uniqueness:
- The presence of the butyliminodimethylene bridge in 2,2’-(N-Butyliminodimethylene)bis(5,6-dichlorobenzimidazole) dihydrochloride provides unique structural features that enhance its binding affinity to molecular targets and its overall biological activity.
属性
CAS 编号 |
102516-87-0 |
|---|---|
分子式 |
C20H21Cl6N5 |
分子量 |
544.1 g/mol |
IUPAC 名称 |
butyl-[(5,6-dichloro-1H-benzimidazol-3-ium-2-yl)methyl]-[(5,6-dichloro-1H-benzimidazol-2-yl)methyl]azanium;dichloride |
InChI |
InChI=1S/C20H19Cl4N5.2ClH/c1-2-3-4-29(9-19-25-15-5-11(21)12(22)6-16(15)26-19)10-20-27-17-7-13(23)14(24)8-18(17)28-20;;/h5-8H,2-4,9-10H2,1H3,(H,25,26)(H,27,28);2*1H |
InChI 键 |
FOUCFNRXKRILTM-UHFFFAOYSA-N |
规范 SMILES |
CCCC[NH+](CC1=[NH+]C2=CC(=C(C=C2N1)Cl)Cl)CC3=NC4=CC(=C(C=C4N3)Cl)Cl.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


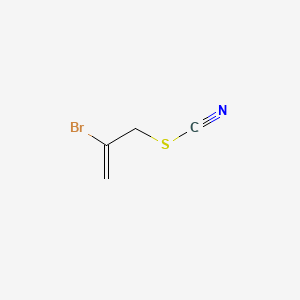
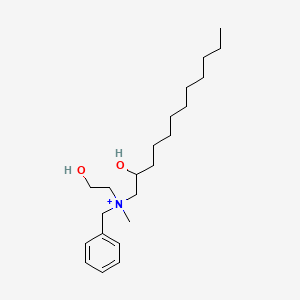

![ethyl N-[[(2-ethoxycarbonylhydrazino)-phenyl-phosphoryl]amino]carbamate](/img/structure/B12813648.png)
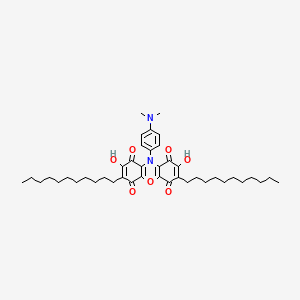


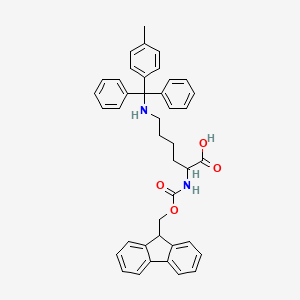

![(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium, ZD-443 sodium](/img/structure/B12813690.png)

